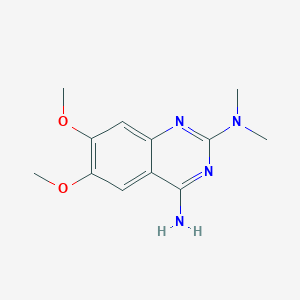

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine

Vue d'ensemble

Description

6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine is a synthetic compound with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with methoxy and dimethylamino groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Industrial synthesis may use batch or continuous reactors to optimize production efficiency.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Safety Protocols: Safety protocols are followed to handle hazardous chemicals and maintain a safe working environment.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include KMnO4 and H2O2, typically in aqueous or organic solvents.

Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-2,4-quinazolinedione: A related compound with similar structural features but different functional groups.

6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Another compound with a similar core structure but different substituents.

Uniqueness

6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine is unique due to its specific combination of methoxy and dimethylamino groups, which confer distinct chemical and biological properties.

Activité Biologique

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the reaction of chloroamidines with dialkylcyanamides, leading to various dimethylquinazoline derivatives. This method has been optimized to yield high purity and efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. It has been shown to inhibit various kinases, including Aurora kinases and Src/Abl kinases, which are crucial in cancer cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant growth inhibition against multiple human cancer cell lines, including HCT-116 and A549. The compound's potency was evaluated using the MTT assay, with many derivatives showing an EC50 value of less than 10 nmol/L .

| Compound Derivative | Cell Line Tested | EC50 (nmol/L) |

|---|---|---|

| Compound 70 | HCT-116 | <1 |

| Compound 72 | A498 (renal) | >60 |

| Compound 73 | NCI-H661 | <10 |

Selectivity and Efficacy

The selectivity for Aurora B kinase over Aurora A kinase was enhanced by substituting the methoxy group at C6 with a proton. This modification resulted in improved cellular potency compared to other quinazoline derivatives . The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups at positions C2 and C3 also contributed to increased activity against cancer cells.

Study on Antitumor Activity

In a recent study, several derivatives of this compound were tested for their antitumor activity. The results indicated that compounds with a piperidine moiety exhibited the highest dual inhibition against Src and Abl kinases. These compounds not only inhibited tumor growth in vitro but also demonstrated efficacy in vivo models .

Evaluation Against Tumor Cell Lines

Another study evaluated the cytotoxic effects of these compounds against six human cancer cell lines using an MTT-based assay. Most derivatives showed remarkable growth inhibition compared to dasatinib, a known anticancer drug. The findings suggest that these compounds could serve as potential alternatives for patients resistant to standard therapies .

Propriétés

IUPAC Name |

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALPLGVFZRCLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19216-53-6 | |

| Record name | 2,4-Quinazolinediamine, 6,7-dimethoxy-N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-dimethylamino-6,7-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VRC6C8HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.